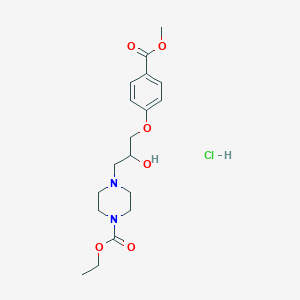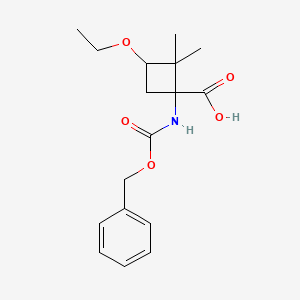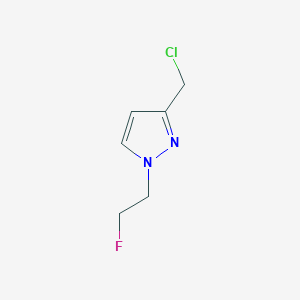
Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a phenoxy group, and an ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(methoxycarbonyl)phenol with an appropriate alkylating agent to form the phenoxy intermediate.
Introduction of the Piperazine Ring: The phenoxy intermediate is then reacted with a piperazine derivative under controlled conditions to introduce the piperazine ring.
Esterification: The final step involves the esterification of the resulting compound with ethyl chloroformate to form the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Common techniques such as recrystallization and chromatography are used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate
- Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate acetate
Uniqueness
Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the piperazine ring and the phenoxy group contributes to its distinct chemical properties and reactivity, setting it apart from similar compounds.
Eigenschaften
IUPAC Name |
ethyl 4-[2-hydroxy-3-(4-methoxycarbonylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6.ClH/c1-3-25-18(23)20-10-8-19(9-11-20)12-15(21)13-26-16-6-4-14(5-7-16)17(22)24-2;/h4-7,15,21H,3,8-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBSEBDSPKXCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2597953.png)
![2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine](/img/structure/B2597954.png)
![3-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2597955.png)
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B2597958.png)
![N-[4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide](/img/structure/B2597960.png)

![N6,N6-diethyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2597962.png)


![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2597965.png)
![N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(4-ethylphenyl)acetamide](/img/structure/B2597968.png)

![2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2597975.png)
![2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2597976.png)
